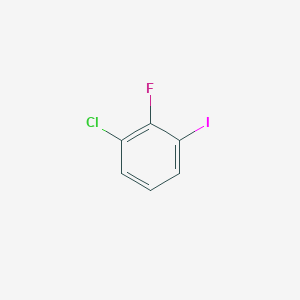

3-Chloro-2-fluoroiodobenzene

Description

The exact mass of the compound 3-Chloro-2-fluoroiodobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-2-fluoroiodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-fluoroiodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-fluoro-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFI/c7-4-2-1-3-5(9)6(4)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRRZKUNYYQXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380817 | |

| Record name | 3-Chloro-2-fluoroiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72373-82-1 | |

| Record name | 1-Chloro-2-fluoro-3-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72373-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-fluoroiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-fluoro-3-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-fluoroiodobenzene: Properties, Synthesis, and Applications

Introduction: Unveiling a Versatile Tri-Halogenated Aromatic Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational design. Halogenation provides a powerful tool to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. 3-Chloro-2-fluoroiodobenzene (CAS No. 72373-82-1) emerges as a particularly valuable, albeit specialized, building block.[1] This trifunctionalized benzene ring, bearing chloro, fluoro, and iodo substituents, offers a rich platform for regioselective chemical transformations.

The presence of three distinct halogens at specific positions on the aromatic core imparts a unique reactivity profile. The carbon-iodine bond is the most labile, rendering it the primary site for a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[2] This chemoselectivity allows for the sequential and controlled introduction of diverse functionalities, making 3-Chloro-2-fluoroiodobenzene a strategic starting material for the synthesis of complex, highly substituted aromatic compounds. This guide provides an in-depth exploration of its physical properties, a validated synthetic protocol, its characteristic reactivity, and its potential applications for researchers at the forefront of drug discovery and materials science.

Physicochemical Properties of 3-Chloro-2-fluoroiodobenzene

A thorough understanding of a compound's physical properties is fundamental to its effective use in a laboratory setting. These parameters dictate appropriate handling, purification, and reaction conditions. The key physicochemical properties of 3-Chloro-2-fluoroiodobenzene are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 72373-82-1 | [1] |

| Molecular Formula | C₆H₃ClFI | [1] |

| Molecular Weight | 256.44 g/mol | [1] |

| Physical Form | Liquid at room temperature | [1] |

| Boiling Point | 234 °C (lit.) | [1] |

| Refractive Index | n20/D 1.6010 (lit.) | [1] |

| Density | No experimental data found. The density of the isomer 3-Chloro-4-fluoroiodobenzene is reported as 2.008 g/mL at 25 °C, suggesting a similar high density for the title compound. | [3] |

| Solubility | While quantitative data is not readily available, its halogenated aromatic structure suggests it is likely immiscible or only slightly soluble in water but should exhibit good solubility in common organic solvents such as chloroform, dichloromethane, diethyl ether, and tetrahydrofuran. | [3] |

Spectroscopic Characterization: A Predictive Analysis

As of the writing of this guide, dedicated experimental spectra for 3-Chloro-2-fluoroiodobenzene are not widely published. However, based on the principles of spectroscopic analysis and data from analogous structures, we can reliably predict the key features of its NMR and Mass Spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the low symmetry of the molecule and the presence of spin-spin coupling to both ¹⁹F and other protons. The three aromatic protons will appear in the aromatic region (typically δ 7.0-8.0 ppm). The proton ortho to the iodine atom is expected to be the most downfield. Complicated splitting patterns (e.g., doublet of doublets of doublets) are anticipated for each proton due to ³J(H,H), ⁴J(H,H), ³J(H,F), and ⁴J(H,F) couplings.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six aromatic carbons. The carbon atom bonded to iodine (C-I) is expected to be significantly upfield (around 90-100 ppm) due to the heavy atom effect. The carbon bonded to fluorine (C-F) will appear as a doublet with a large one-bond coupling constant (¹J(C,F) ≈ 240-260 Hz). The carbon bonded to chlorine (C-Cl) will be downfield relative to unsubstituted benzene. The chemical shifts for carbons in chlorobenzene are known, providing a reference for estimation.[4]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 3-Chloro-2-fluoroiodobenzene will provide unambiguous confirmation of its identity.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z 256. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 258 with an intensity of about one-third of the M⁺ peak will be observed.[5][6]

-

Key Fragmentation Patterns: The C-I bond is the weakest, and therefore, a prominent fragment corresponding to the loss of an iodine atom ([M-I]⁺) is expected at m/z 129 (for ³⁵Cl) and 131 (for ³⁷Cl). Subsequent loss of chlorine or fluorine from this fragment is also possible. The fragmentation of aromatic halides is a well-understood process.[2]

Synthesis of 3-Chloro-2-fluoroiodobenzene: A Validated Protocol

The synthesis of 3-Chloro-2-fluoroiodobenzene can be reliably achieved from commercially available 3-chloro-2-fluoroaniline via a Sandmeyer-type reaction.[7][8] This classic transformation involves the diazotization of a primary aromatic amine followed by substitution of the diazonium group with iodide.

Reaction Principle

The primary amine of 3-chloro-2-fluoroaniline is treated with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a transient but crucial intermediate: the diazonium salt. This salt is an excellent leaving group (N₂ gas). The subsequent introduction of an iodide source, such as potassium iodide, results in the displacement of the diazonium group to yield the desired aryl iodide.

Experimental Protocol

Materials:

-

3-Chloro-2-fluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Diethyl Ether or Dichloromethane (for extraction)

-

Sodium Thiosulfate (Na₂S₂O₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Step-by-Step Methodology:

-

Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, add 3-chloro-2-fluoroaniline (1.0 eq). Slowly add concentrated hydrochloric acid (approx. 3.0 eq) while maintaining the low temperature. A solution of sodium nitrite (1.1 eq) in a minimal amount of cold water is then added dropwise to the stirred suspension. The temperature must be strictly maintained below 5 °C during this addition to prevent the decomposition of the diazonium salt. Stir the resulting solution for an additional 30 minutes at 0-5 °C.

-

Iodination: In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and then gently heat to approximately 50-60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt. Cool the mixture to room temperature.

-

Extraction and Washing: Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x volume of the aqueous layer). Combine the organic extracts and wash sequentially with 5% sodium thiosulfate solution (to remove excess iodine), deionized water, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a dark oil. Purification via vacuum distillation is recommended to obtain the final product as a clear, pale-yellow liquid.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 3-Chloro-2-fluoroiodobenzene is dominated by the reactivity of the carbon-iodine bond. Aryl iodides are superior substrates for a variety of palladium-catalyzed cross-coupling reactions due to the lower C-I bond dissociation energy compared to C-Br and C-Cl bonds, facilitating oxidative addition to the palladium(0) catalyst.[2]

This selective reactivity allows 3-Chloro-2-fluoroiodobenzene to act as a versatile scaffold, enabling the introduction of a new substituent at the C1 position while retaining the chlorine and fluorine atoms for potential subsequent transformations.

Key Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester). It is one of the most robust and widely used methods for constructing biaryl structures, which are prevalent in pharmaceuticals and organic materials.[9][10]

-

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne to form an arylethyne. This transformation is invaluable for the synthesis of conjugated systems, natural products, and pharmaceutical intermediates.[11]

-

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation and functionalization of olefins.[12]

-

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. It is a premier method for the synthesis of arylamines, a common motif in drug molecules.[]

Applications in Drug Discovery and Medicinal Chemistry

Halogenated aromatic compounds are ubiquitous in medicinal chemistry.[14] The introduction of chlorine and fluorine atoms can profoundly influence a drug candidate's properties:

-

Fluorine: Often used to block metabolic sites (enhancing metabolic stability), increase binding affinity through favorable interactions (e.g., hydrogen bonding), and modulate pKa.

-

Chlorine: Can increase lipophilicity, which may improve membrane permeability. It can also participate in halogen bonding, a type of non-covalent interaction that can enhance protein-ligand binding.

3-Chloro-2-fluoroiodobenzene serves as a trifunctional building block that allows medicinal chemists to explore structure-activity relationships (SAR) in a systematic way.[15] Starting from this scaffold, a diverse library of compounds can be generated by leveraging the selective reactivity of the iodine atom. The resulting biaryl, arylethyne, or arylamine derivatives, which still contain the chloro and fluoro substituents, can be evaluated for their biological activity. These remaining halogens provide further opportunities for vector-based exploration of the binding pocket or for fine-tuning physicochemical properties.[12] Its utility is particularly pronounced in the synthesis of inhibitors for various enzymes, where precise positioning of different functional groups on an aromatic core is critical for potency and selectivity.[16]

Safety and Handling

3-Chloro-2-fluoroiodobenzene is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning.

-

Pictogram: GHS07 (Exclamation mark).

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a cool, dry place away from incompatible materials.

References

-

PubChem. (n.d.). 1-Chloro-2-fluoro-3-iodopropane. Retrieved from [Link]

- Google Patents. (n.d.). CN102001913B - Method for synthesizing 2-chloro-3-fluorobromobenzene.

-

Organic & Biomolecular Chemistry. (n.d.). Controllable synthesis of 3-chloro- and 3,3-dichloro-2-oxindoles via hypervalent iodine-mediated chlorooxidation. Retrieved from [Link]

-

Beauchamp Chemistry. (2020, May 5). Mass Spectrometry A-Level Fragmentation part 2 [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),.... Retrieved from [Link]

-

ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H5Cl C-13 nmr spectrum of chlorobenzene. Retrieved from [Link]

-

PMC. (2018, April 24). Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Iodobenzene. Retrieved from [Link]

- Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.

-

Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. (2023, September 19). Retrieved from [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. (2020, May 12). Retrieved from [Link]

-

PubMed. (n.d.). In-source fragmentation and accurate mass analysis of multiclass flavonoid conjugates by electrospray ionization time-of-flight mass spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-1,2-propanediol. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Chloro-2-butanone - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from [Link]

Sources

- 1. 3-氯-2-氟碘苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3-CHLORO-4-FLUOROIODOBENZENE CAS#: 156150-67-3 [m.chemicalbook.com]

- 4. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. youtube.com [youtube.com]

- 6. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. namiki-s.co.jp [namiki-s.co.jp]

- 8. CN102001913B - Method for synthesizing 2-chloro-3-fluorobromobenzene - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 [docs.google.com]

- 11. reddit.com [reddit.com]

- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. ossila.com [ossila.com]

- 16. 3-Chloro-2-fluoro-1-propene | C3H4ClF | CID 80320 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Chloro-2-fluoroiodobenzene CAS number 72373-82-1

Topic: 3-Chloro-2-fluoroiodobenzene (CAS 72373-82-1) Content Type: Technical Monograph / Application Guide

The Orthogonal Halogen Scaffold for Precision Medicinal Chemistry

Executive Summary

3-Chloro-2-fluoroiodobenzene (CAS 72373-82-1) represents a high-value "privileged structure" in modern drug discovery. Its utility stems from the orthogonal reactivity of its three halogen substituents (I > Cl > F). This hierarchy allows medicinal chemists to perform sequential, site-selective functionalizations—using the iodine for carbon-carbon bond formation (e.g., Suzuki, Sonogashira coupling) while retaining the chlorine and fluorine atoms to modulate metabolic stability and lipophilicity.

This guide provides a rigorous technical analysis of the molecule, detailing its synthesis via the Sandmeyer reaction, its chemoselective reactivity profile, and its application as a gateway to the 3-chloro-2-fluorophenyl pharmacophore found in antiretrovirals like Elvitegravir.

Chemical Profile & Specifications

| Parameter | Specification |

| IUPAC Name | 1-Chloro-2-fluoro-3-iodobenzene |

| CAS Number | 72373-82-1 |

| Molecular Formula | C₆H₃ClFI |

| Molecular Weight | 256.44 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 234 °C (lit.)[1][2] |

| Density | 2.008 g/cm³ |

| Refractive Index | |

| Solubility | Immiscible with water; soluble in DCM, THF, Toluene |

| Key Structural Feature | 1,2,3-trisubstitution pattern (Vicinal halogens) |

Production Workflow: The Sandmeyer Protocol

Direct electrophilic iodination of 1-chloro-2-fluorobenzene typically yields the para-isomer (4-iodo) due to the directing effects of the fluorine atom. Therefore, to access the 3-iodo isomer (CAS 72373-82-1) with high regiochemical fidelity, the Sandmeyer reaction starting from 3-chloro-2-fluoroaniline is the authoritative synthetic route.

Reaction Logic

-

Diazotization: Conversion of the aniline (

) to the diazonium salt ( -

Iodination: Nucleophilic displacement of the diazonium group by iodide (

). This occurs via a radical-nucleophilic aromatic substitution mechanism (

Step-by-Step Protocol

Note: This protocol is adapted for poly-halogenated anilines, requiring strict temperature control to prevent side reactions.

Reagents:

-

Precursor: 3-Chloro-2-fluoroaniline (1.0 eq)

-

Acid:

(conc., 3.0 eq) or -

Diazotization Agent:

(1.1 eq) -

Iodine Source:

(1.5 eq) -

Solvent: Water / Acetonitrile (optional co-solvent for solubility)

Procedure:

-

Salt Formation: Charge a reaction vessel with 3-chloro-2-fluoroaniline and cool to 0°C. Slowly add concentrated acid (

) with vigorous stirring. The amine hydrochloride salt may precipitate. -

Diazotization: Prepare a solution of

in water.[3] Add this dropwise to the amine slurry while maintaining the internal temperature below 5°C . Stir for 30 minutes.-

Checkpoint: Verify excess nitrous acid using starch-iodide paper (turns blue instantly).

-

-

Iodination: Dissolve

in water. Add the cold diazonium solution slowly to the-

Observation: Nitrogen gas evolution will be vigorous. The solution will turn dark brown/purple due to iodine liberation.

-

-

Workup: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Quench excess iodine with saturated sodium thiosulfate (

) until the color fades to yellow/orange. -

Extraction: Extract with Dichloromethane (DCM) or Diethyl Ether (

). Wash combined organics with brine, dry over -

Purification: Purify via flash column chromatography (Hexanes/EtOAc) or vacuum distillation to obtain the pure oil.

Process Visualization (DOT Diagram)

Figure 1: Synthetic workflow for CAS 72373-82-1 via the Sandmeyer route.

Reactivity & Functionalization Strategy

The core value of CAS 72373-82-1 lies in its chemoselectivity . The C-I bond is significantly weaker (approx. 65 kcal/mol) than the C-Br, C-Cl (approx. 95 kcal/mol), or C-F bonds. This allows for selective oxidative addition by Palladium(0) catalysts without disturbing the other halogens.

The "Magic Chloro" Effect

In drug design, the remaining 3-chloro and 2-fluoro substituents serve critical roles:

-

Metabolic Blocking: They block the C2 and C3 positions from metabolic oxidation (e.g., by CYP450 enzymes).

-

Lipophilicity: The halogens increase

, improving membrane permeability. -

Conformational Lock: The steric bulk of the chlorine atom forces the aromatic ring into specific conformations when coupled to other scaffolds.

Selective Coupling Protocol (Suzuki-Miyaura)

Objective: Attach an aryl group at the C1 position while retaining Cl and F.

System:

-

Catalyst:

or -

Base:

or -

Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water

-

Temperature: 60–80°C (Mild heating preserves the C-Cl bond)

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the C-I bond. (Fastest step)

-

Transmetallation: Boronic acid transfers the aryl group.

-

Reductive Elimination: Formation of the Biaryl product.

Reactivity Map (DOT Diagram)

Figure 2: Chemoselective reactivity profile illustrating the orthogonal activation of halogen bonds.

Applications in Drug Discovery

The 3-chloro-2-fluorophenyl motif is a validated pharmacophore, notably present in the HIV-1 integrase inhibitor Elvitegravir .

-

Role of CAS 72373-82-1: While Elvitegravir synthesis often employs 3-chloro-2-fluorobenzyl bromide, the iodobenzene (CAS 72373-82-1) serves as a strategic precursor. It can be converted to the benzyl moiety via:

-

Lithiation: Iodine-Lithium exchange (

). -

Formylation: Quench with DMF to yield 3-chloro-2-fluorobenzaldehyde.

-

Reduction & Bromination: Reduction to the benzyl alcohol followed by conversion to the benzyl bromide.

-

Alternatively, CAS 72373-82-1 is used in Fragment-Based Drug Discovery (FBDD) to directly install the 3-chloro-2-fluorophenyl "head group" onto heterocyclic cores via direct arylation, bypassing the benzyl linker entirely.

Safety & Handling (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Light sensitive. Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C-I bond can degrade (turn purple) upon prolonged exposure to light.

-

Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24879763, 3-Chloro-2-fluoroiodobenzene. Retrieved from [Link]

-

Liu, H., et al. (2007). Efficient Preparation of Functionalized 5,6-dihydro-pyrimido[4,5-b][1,4]oxazepines. (Discusses analogous 3-chloro-2-fluoroaniline precursors). Synthetic Communications. Retrieved from [Link]

-

Gilead Sciences, Inc. (2014). Patent WO2014056465A1: Improved production method and new intermediates of synthesis of elvitegravir.[4] (Details the 3-chloro-2-fluorophenyl pharmacophore). Retrieved from

Sources

Spectroscopic Data of 3-Chloro-2-fluoroiodobenzene: An In-depth Technical Guide

Introduction

3-Chloro-2-fluoroiodobenzene is a polysubstituted aromatic compound with significant potential in organic synthesis, particularly as a building block in the development of novel pharmaceutical and agrochemical agents. The precise arrangement of its three distinct halogen substituents (chlorine, fluorine, and iodine) on the benzene ring gives rise to unique reactivity and physicochemical properties. A thorough understanding of its molecular structure is paramount for its effective utilization, and this is unequivocally achieved through a comprehensive analysis of its spectroscopic data.

This technical guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Chloro-2-fluoroiodobenzene. In the absence of readily available experimental spectra in public databases, this guide leverages high-quality predicted data, supported by experimental data from structurally analogous compounds. The focus is on not only presenting the data but also on elucidating the underlying principles that govern the observed and predicted spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of complex aromatic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. For 3-Chloro-2-fluoroiodobenzene, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Data

The ¹H NMR spectrum of 3-Chloro-2-fluoroiodobenzene is predicted to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns are heavily influenced by the electronic effects of the three halogen substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 3-Chloro-2-fluoroiodobenzene

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.25 - 7.35 | t | J(H4-H5) ≈ 8.0 |

| H-5 | 7.05 - 7.15 | ddd | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 7.5, J(H5-F) ≈ 1.5 |

| H-6 | 7.75 - 7.85 | dd | J(H6-H5) ≈ 7.5, J(H6-F) ≈ 4.5 |

Predicted data generated using advanced computational algorithms that consider the additivity of substituent effects on aromatic chemical shifts.[1][2]

Interpretation and Causality:

-

H-6: This proton is predicted to be the most downfield (highest chemical shift) due to the deshielding effect of the adjacent iodine atom. The iodine atom, despite being the least electronegative of the three halogens, exerts a significant deshielding effect on the ortho proton due to its large size and the "heavy atom effect". It is expected to appear as a doublet of doublets due to coupling to H-5 and the fluorine atom at position 2.

-

H-4: This proton is situated between a chlorine and a hydrogen atom and is predicted to appear as a triplet due to coupling with the adjacent H-5.

-

H-5: This proton is expected to be the most upfield (lowest chemical shift) and will likely exhibit the most complex splitting pattern (a doublet of doublet of doublets) due to coupling to H-4, H-6, and the fluorine atom.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts are highly sensitive to the nature of the directly attached substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Chloro-2-fluoroiodobenzene

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-I) | 90 - 95 |

| C-2 (C-F) | 160 - 165 (d, ¹JCF ≈ 250 Hz) |

| C-3 (C-Cl) | 135 - 140 |

| C-4 | 128 - 132 |

| C-5 | 125 - 129 |

| C-6 | 138 - 142 |

Predicted data is based on established substituent effects in substituted benzenes.[3][4]

Interpretation and Causality:

-

C-1 (C-I): The carbon bearing the iodine atom is expected to be significantly shielded (upfield shift) compared to an unsubstituted benzene carbon. This is a characteristic effect of iodine and heavier halogens.

-

C-2 (C-F): The carbon directly attached to the highly electronegative fluorine atom will be strongly deshielded and appear at a very downfield chemical shift. Furthermore, it will exhibit a large one-bond coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet.

-

C-3 (C-Cl): The carbon attached to the chlorine atom will also be deshielded, though to a lesser extent than the fluorine-bearing carbon.

-

C-4, C-5, C-6: The remaining carbons will have chemical shifts in the typical aromatic region, influenced by the combined electronic effects of the three halogen substituents.

Predicted ¹⁹F NMR Data

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For 3-Chloro-2-fluoroiodobenzene, a single signal is expected.

Table 3: Predicted ¹⁹F NMR Chemical Shift for 3-Chloro-2-fluoroiodobenzene

| Nucleus | Predicted Chemical Shift (ppm) vs. CFCl₃ | Predicted Multiplicity |

| ¹⁹F | -110 to -120 | ddd |

Predicted chemical shift is based on typical values for fluorobenzenes with ortho- and meta-substituents.[5][6]

Interpretation and Causality:

The chemical shift of the fluorine atom is influenced by the electronic environment created by the adjacent chlorine and the meta-iodine atom. The multiplicity will be a doublet of doublet of doublets due to coupling with the ortho-proton (H-6), the meta-proton (H-5), and potentially a smaller four-bond coupling to H-4.

Experimental Protocol for NMR Data Acquisition

The following is a robust protocol for acquiring high-quality NMR spectra for halogenated aromatic compounds like 3-Chloro-2-fluoroiodobenzene.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 3-Chloro-2-fluoroiodobenzene.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry vial. Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if quantitative analysis or precise chemical shift referencing is required. For ¹⁹F NMR, an external reference like CFCl₃ in a sealed capillary can be used.[7]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required. A 45° pulse angle and a relaxation delay of 2 seconds are common starting points.

-

For ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically needed compared to ¹³C NMR. Ensure the spectral width is large enough to encompass the expected chemical shift range for fluorinated aromatics.[8][9]

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 3-Chloro-2-fluoroiodobenzene will be characterized by absorptions corresponding to the vibrations of the aromatic ring and the carbon-halogen bonds.

Table 4: Predicted Characteristic IR Absorption Bands for 3-Chloro-2-fluoroiodobenzene

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H stretching |

| 1600 - 1450 | Aromatic C=C ring stretching |

| 1250 - 1100 | C-F stretching |

| 850 - 750 | C-H out-of-plane bending |

| 800 - 600 | C-Cl stretching |

| 600 - 500 | C-I stretching |

Predicted ranges are based on established correlation tables for substituted benzenes.[10][11]

Interpretation and Causality:

-

Aromatic C-H and C=C Vibrations: The absorptions for aromatic C-H stretching and C=C ring stretching are characteristic of the benzene ring itself.

-

Carbon-Halogen Stretches: The positions of the C-X stretching vibrations are dependent on the mass of the halogen atom and the bond strength. The C-F stretch will appear at the highest frequency, followed by the C-Cl stretch, and the C-I stretch at the lowest frequency.[12]

-

C-H Out-of-Plane Bending: The pattern of absorptions in the 850-750 cm⁻¹ region can be diagnostic of the substitution pattern on the benzene ring. For a 1,2,3-trisubstituted benzene, specific patterns of bands are expected in this region.[13]

Experimental Protocol for IR Data Acquisition

For a liquid sample like 3-Chloro-2-fluoroiodobenzene, the following protocol is recommended.

-

Sample Preparation (Neat Liquid):

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

The mass spectrum of 3-Chloro-2-fluoroiodobenzene will be characterized by its molecular ion peak and distinct fragmentation patterns.

Table 5: Predicted Key Mass-to-Charge Ratios (m/z) for 3-Chloro-2-fluoroiodobenzene

| m/z | Ion | Comments |

| 256/258 | [M]⁺ | Molecular ion peak. The M+2 peak will have an intensity of approximately one-third of the M peak due to the ³⁷Cl isotope. |

| 129 | [M - I]⁺ | Loss of an iodine radical. |

| 127 | [I]⁺ | Iodine cation. |

| 94 | [C₆H₃F]⁺ | Loss of I and Cl. |

Predicted fragmentation is based on the known fragmentation patterns of halogenated aromatic compounds.

Interpretation and Causality:

-

Molecular Ion: The molecular ion peak is expected at m/z 256 for the molecule containing the ³⁵Cl isotope and at m/z 258 for the ³⁷Cl isotope. The relative abundance of these two isotopes (approximately 3:1) will result in a characteristic M/M+2 isotopic pattern for a monochlorinated compound.

-

Fragmentation: The C-I bond is the weakest of the carbon-halogen bonds in the molecule and is therefore the most likely to undergo initial fragmentation, leading to the loss of an iodine radical and the formation of a [C₆H₃ClF]⁺ fragment at m/z 129. The observation of a peak at m/z 127 corresponding to the iodine cation is also highly probable. Further fragmentation would involve the loss of chlorine.

Experimental Protocol for GC-MS Data Acquisition

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like 3-Chloro-2-fluoroiodobenzene.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.

-

-

GC-MS System and Conditions:

-

Gas Chromatograph: Use a GC equipped with a capillary column suitable for the separation of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is typically heated to 250-280 °C. A split injection is commonly used to avoid overloading the column.

-

Oven Program: A temperature program is used to separate the components of the sample. A typical program might start at 50 °C, hold for 1-2 minutes, and then ramp up to 280 °C at a rate of 10-20 °C/min.[16][17]

-

Mass Spectrometer: The eluent from the GC column is directed into the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating positive ions. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

-

Workflow Visualization

The overall process for the comprehensive spectroscopic characterization of 3-Chloro-2-fluoroiodobenzene can be visualized as a systematic workflow.

Caption: Workflow for the spectroscopic characterization of 3-Chloro-2-fluoroiodobenzene.

Conclusion

This technical guide has provided a comprehensive overview of the predicted NMR, IR, and MS spectroscopic data for 3-Chloro-2-fluoroiodobenzene. By integrating predicted data with established spectroscopic principles and data from analogous compounds, a detailed and reliable structural characterization can be achieved. The provided experimental protocols offer a robust framework for obtaining high-quality data for this and similar halogenated aromatic compounds. A thorough understanding of these spectroscopic techniques is indispensable for researchers working with such complex molecules, enabling confident structural assignment and facilitating their application in various fields of chemical science.

References

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Liquids. [Link]

-

DiMaggio, P. A., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega, 4(5), 8969-8974. [Link]

-

Emsley, J. W., et al. (1969). Fluorine nuclear magnetic resonance spectra of some meta-substituted fluorobenzenes. Journal of the Chemical Society B: Physical Organic, 11, 1556-1560. [Link]

-

Peris, E., et al. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. Journal of the American Leather Chemists Association, 109(10), 322-329. [Link]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

-

IMSERC. TUTORIAL: 1D 1H-coupled 19F SPECTRUM. [Link]

-

SpectraBase. 3-Chloro-2-butanone - Optional[13C NMR] - Spectrum. [Link]

-

SpectraBase. 2,4-Dichloro-1-fluorobenzene - Optional[13C NMR] - Chemical Shifts. [Link]

-

St. Olaf College. 1H NMR Aromatic Chemical Shift Calculator. [Link]

-

ResearchGate. ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a), and poly(MMA-b-CL) triarm block copolymer (b). [Link]

-

TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]

-

Day, A. M., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12853-12864. [Link]

-

University of the West Indies. Sample preparation for FT-IR. [Link]

-

Agilent. Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Link]

- Pretsch, E., et al. (2009).

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

PubMed Central (PMC). 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. [Link]

-

ResearchGate. 1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways. [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

-

MDPI. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]

-

Organic Chemistry at CU Boulder. IR Spectrum: Aromatics. [Link]

-

University of California, Irvine. Fluorine NMR. [Link]

-

ResearchGate. How to prepare IR samples?. [Link]

-

Reddit. Why does the actual H NMR spectra peaks of chlorobenzene be so different to what theory predicts?. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Modgraph Consultants Ltd. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. [Link]

-

ResearchGate. Shielding Effects in 1H NMR Spectra of Halogen-Substituted meso-Tetraphenylporphyrin Derivatives. [Link]

-

ResearchGate. 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

San Jose State University. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. azom.com [azom.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. TUTORIAL: 1D 1H-coupled 19F SPECTRUM [imserc.northwestern.edu]

- 10. 1-Fluoro-4-iodobenzene(352-34-1) 1H NMR spectrum [chemicalbook.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. eng.uc.edu [eng.uc.edu]

- 16. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Strategic Functionalization of 3-Chloro-2-fluoroiodobenzene

Technical Guide & Whitepaper

Executive Summary

3-Chloro-2-fluoroiodobenzene (CAS 72373-82-1) is a high-value tri-substituted aromatic scaffold used extensively in the synthesis of kinase inhibitors, agrochemicals, and materials science. Its utility stems from the distinct reactivity profiles of its three substituents: a highly reactive iodine (C1), a modulating fluorine (C2), and a latent chlorine (C3).

This guide provides a technical roadmap for researchers to exploit these differences. By leveraging the hierarchy of bond dissociation energies (BDE) and oxidative addition rates (

Electronic & Structural Analysis

To design effective experiments, one must understand the electronic environment of the benzene ring.

The Reactivity Hierarchy

The molecule presents three distinct sites for functionalization. The order of reactivity for palladium-catalyzed cross-coupling and metal-halogen exchange is governed by bond strength and the ability of the carbon center to stabilize a negative charge (or accept a metal).

| Position | Substituent | Electronic Effect | Reactivity Rank | Primary Transformation |

| C1 | Iodine | Weakest C-X bond; Activated by ortho-F | 1 (Highest) | Suzuki, Sonogashira, Li-Exchange |

| C3 | Chlorine | Stronger C-X bond; Sterically hindered | 2 (Medium) | Buchwald-Hartwig (2nd step) |

| C2 | Fluorine | Strongest C-X bond; Strong | 3 (Lowest) |

The "Ortho-Fluoro" Activation

The fluorine atom at C2 plays a dual role:

-

Inductive Activation: Through its strong

-withdrawing nature, fluorine lowers the LUMO energy of the C1-I bond, accelerating oxidative addition with Pd(0) species compared to non-fluorinated analogues. -

Anion Stabilization: Upon lithium-halogen exchange, the resulting C1-anion is stabilized by the adjacent fluorine's inductive effect. However, this proximity also enables the elimination of LiF, leading to benzyne formation (see Section 4).

Figure 1: Reactivity hierarchy of the trisubstituted scaffold.

Chemoselective Cross-Coupling Protocols

The primary challenge is engaging the iodine (C1) without touching the chlorine (C3). This is achieved through catalyst control and stoichiometric management.

Protocol A: Iodine-Selective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to C1 while retaining the C3-Cl handle.

Mechanism: The rate of oxidative addition of Pd(0) to Ar-I is approximately

Step-by-Step Methodology:

-

Reagents:

-

3-Chloro-2-fluoroiodobenzene (1.0 equiv)

-

Aryl Boronic Acid (1.05 equiv)

- (2-3 mol%)

- (2.0 equiv, 2M aqueous)

-

Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1).

-

-

Procedure:

-

Degas solvents via sparging with Argon for 15 minutes.

-

Charge reaction vessel with halide, boronic acid, and catalyst under Argon.

-

Add solvent and base.

-

Heat to 60°C . Note: Do not reflux at >100°C initially to preserve the C-Cl bond.

-

Monitor via HPLC/UPLC. Conversion should be complete within 2-4 hours.

-

-

Workup: Standard aqueous extraction. The product will contain the C3-Cl functionality, ready for a second diversification step.

Protocol B: Sequential Functionalization Workflow

Once the iodine is replaced, the electronic nature of the ring changes. The chlorine can now be activated using "Third Generation" Buchwald precatalysts (e.g., XPhos Pd G3) or bulky phosphines (

Figure 2: Sequential workflow for dual-functionalization.

Metal-Halogen Exchange: The Benzyne Trap

This is the most critical safety and technical section for this molecule.

The Risk: Benzyne Formation

When 3-chloro-2-fluoroiodobenzene is treated with n-butyllithium (n-BuLi), the iodine is exchanged for lithium. The resulting species is 1-lithio-2-fluoro-3-chlorobenzene .

Because lithium is highly electropositive and fluorine is a good leaving group (in this context), the molecule is prone to

Critical Threshold: This elimination becomes rapid above -60°C .

Protocol C: Safe Lithiation (The "Internal Trap" Method)

To perform this reaction safely, one must operate at cryogenic temperatures and ensure the electrophile is present immediately or use a transmetallation agent.

-

Setup: Flame-dried glassware,

atmosphere. -

Solvent: Anhydrous THF (Ether is also acceptable but THF promotes exchange).

-

Cooling: Cool the substrate solution (1.0 equiv) to -78°C (Dry ice/Acetone).

-

Exchange: Add n-BuLi (1.05 equiv, 1.6M in hexanes) dropwise down the side of the flask.

-

Rate: Keep internal temp below -70°C.

-

Time: Stir for exactly 15 minutes. Do not extend this time unnecessarily.

-

-

Quench: Add the electrophile (e.g., aldehyde, DMF,

) immediately at -78°C. -

Warming: Allow to warm to room temperature only after the electrophile has been added.

Protocol D: The Turbo-Grignard Alternative (Recommended)

For higher functional group tolerance and stability, use the Knochel-Hauser base (isopropylmagnesium chloride lithium chloride complex).

-

Reagent:

-

Conditions: -40°C to -20°C.[1]

-

Advantage: The Mg-C bond is more covalent than the Li-C bond, significantly reducing the propensity for LiF elimination/benzyne formation. This allows the reaction to be run at more practical temperatures without decomposition.

Figure 3: Mechanism of benzyne formation and avoidance strategies.

Stability & Handling Data

| Parameter | Specification | Handling Note |

| Physical State | Liquid (clear to pale yellow) | Dispense by weight or syringe. |

| Boiling Point | ~234°C | Low volatility, but use fume hood. |

| Light Sensitivity | High (C-I bond) | Store in amber vials; wrap flasks in foil during long reactions. |

| Storage | 2-8°C | Keep under inert gas to prevent hydrolysis/oxidation. |

| Incompatibilities | Strong Oxidizers, Strong Bases | Avoid mixing with |

References

-

PubChem. (2024).[1][2][3] 1-Chloro-2-fluoro-3-iodobenzene (Compound).[4] National Library of Medicine. [Link]

-

Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. [Link] (Contextual reference for Turbo-Grignard protocols).

-

Leroux, F., et al. (2005). The Ortho-Fluorine Effect in Organometallic Chemistry. [Link] (Foundational text on F-stabilized lithiation).

Sources

3-Chloro-2-fluoroiodobenzene safety and handling precautions

Executive Summary

3-Chloro-2-fluoroiodobenzene (CAS: 72373-82-1) is a dense, polyhalogenated aromatic intermediate critical in the synthesis of pharmacophores, particularly for Aurora A kinase inhibitors and liquid crystal ligands.[1][2][3] While classified primarily as an irritant (Skin/Eye/Respiratory), its high density (~2.0 g/mL) and specific substitution pattern present unique handling challenges often overlooked in standard safety data sheets (SDS).

This technical guide provides a rigorous, self-validating safety framework for researchers. It moves beyond generic "wear gloves" advice to address the specific physicochemical behaviors of fluoro-iodo-aromatics, such as light sensitivity and permeation risks.

Chemical Profile & Physical Properties

Understanding the physical state is the first line of defense. Note the high boiling point and density, which dictates that spills will settle rapidly in aqueous environments and may degrade polymer seals in standard lab equipment.

| Property | Value | Operational Implication |

| CAS Number | 72373-82-1 | Unique identifier for inventory tracking. |

| Molecular Formula | C₆H₃ClFI | Polyhalogenated core requires distinct waste segregation. |

| Physical State | Liquid / Low-melting Solid | May supercool; verify state before transfer to avoid pipette clogging. |

| Density | 2.008 g/mL (at 25 °C) | High Density: Pipetting requires positive displacement or slow aspiration to prevent dripping. |

| Boiling Point | 234 °C | Low vapor pressure at RT, but heating generates heavy, sinking vapors. |

| Flash Point | >110 °C (>230 °F) | Combustible but not highly flammable. |

| Sensitivities | Light Sensitive | Critical: Iodine bond is labile; photodegradation releases free radicals/iodine. |

Hazard Identification & Toxicology (GHS)

Signal Word:WARNING

| Hazard Code | Description | Mechanism & Prevention |

| H302 | Harmful if swallowed | Oral Toxicity: Systemic absorption likely due to lipophilicity. Control: No food/drink in synthesis zones. |

| H315 | Causes skin irritation | Dermal Attack: Halogenated solvents defat skin rapidly, leading to cracking and secondary absorption. |

| H319 | Causes serious eye irritation | Lachrymator Potential: Vapors can cause immediate stinging. Control: Goggles + Face Shield for >10g scale. |

| H335 | May cause respiratory irritation | Mucosal Damage: Inhalation of mist/vapor triggers inflammation. Control: 100% Fume Hood use. |

Engineering Controls & Personal Protective Equipment (PPE)[4]

Respiratory Protection (The Primary Barrier)

Because H335 (Respiratory Irritation) is a primary hazard, Engineering Controls are superior to PPE.

-

Requirement: All open handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

-

Vapor Trap: If using a vacuum line (e.g., for rotovap), use a cold trap (-78 °C) to prevent release of iodinated volatiles into the pump oil, which can cause pump failure and secondary release.

Dermal Protection (The Permeation Risk)

Standard disposable nitrile gloves (4 mil) provide only splash protection for halogenated aromatics. The presence of iodine and chlorine increases lipophilicity, potentially accelerating permeation.

-

Standard Protocol: Double-gloving (Nitrile over Nitrile) is the minimum standard.

-

High-Risk Protocol (Prolonged contact/Cleanup): Use Viton® or Silver Shield/4H® laminate gloves. These materials offer superior resistance to aromatic halides compared to standard nitrile or latex.

-

Self-Validation Step: Inspect inner glove for discoloration after any splash event. If the inner glove is tainted, the outer glove failed.

Operational Handling Protocol

Storage & Stability

The iodine-carbon bond (C–I) is the weakest link in this molecule. Photolytic cleavage can generate iodine radicals (

-

Container: Amber glass or aluminum foil-wrapped vials.

-

Atmosphere: Store under inert gas (Argon or Nitrogen). Oxygen can accelerate decomposition of the radical species if formed.

-

Temperature: Refrigerate (2–8 °C) to maximize shelf-life, though room temperature is acceptable for short durations if light-protected.

Synthesis Setup (Cross-Coupling Context)

This reagent is frequently used in Suzuki-Miyaura or Sonogashira couplings.

-

Deoxygenation: Prior to adding the catalyst (e.g., Pd), sparge the solvent with argon. 3-Chloro-2-fluoroiodobenzene is relatively stable, but the resulting Pd-oxidative addition complex is sensitive to air.

-

Stoichiometry Check: Calculate density carefully (2.008 g/mL). A common error is using the density of chlorobenzene (1.11 g/mL) for volume calculations, leading to a ~50% under-loading of the reagent.

Waste Disposal[5]

-

Segregation: Do NOT mix with general organic waste if your facility separates halogenated waste.

-

Labeling: Clearly mark as "Halogenated Organic - High Iodine Content."

-

Quenching: If the material has degraded (turned dark purple/brown), it may contain free iodine. Reduce with aqueous sodium thiosulfate before disposal to prevent corrosion of waste drums.

Emergency Response Protocols

Spills

Scenario: You drop a 5g vial inside the fume hood.

-

Evacuate: Alert immediate neighbors.

-

Ventilate: Ensure sash is at the emergency position (lowest working height).

-

PPE Upgrade: Don Viton gloves and a half-mask respirator with Organic Vapor (OV) cartridges if the hood sash must be raised for cleanup.

-

Absorb: Do not use paper towels (rapid evaporation). Use vermiculite or activated carbon spill mats.

-

Clean: Wash surface with a dilute sodium thiosulfate solution (to neutralize any free iodine) followed by soap and water.

Exposure First Aid[6]

-

Eye Contact: Flush for 15 minutes. Critical: Use an eyewash station, not a bottle, to ensure continuous flow.

-

Skin Contact: Wash with soap and water.[4][5][6][7] Avoid using ethanol or acetone to clean skin; these solvents increase skin permeability and drive the toxin deeper into the dermis.

Visual Workflow: Safe Synthesis Decision Tree

The following diagram outlines the logical decision-making process for setting up a reaction involving 3-Chloro-2-fluoroiodobenzene, integrating safety checks with experimental success factors.

Caption: Operational workflow for handling 3-Chloro-2-fluoroiodobenzene, emphasizing density calculations and iodine stability monitoring.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2778219, 3-Chloro-2-fluoroiodobenzene. Retrieved January 30, 2026, from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Benzene analogs). Retrieved January 30, 2026, from [Link]

Sources

- 1. 3-CHLORO-2-FLUOROIODOBENZENE [72373-82-1] | Chemsigma [chemsigma.com]

- 2. 72373-82-1 CAS MSDS (3-CHLORO-2-FLUOROIODOBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. chem.washington.edu [chem.washington.edu]

- 5. ehs.umich.edu [ehs.umich.edu]

- 6. Benzene | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]

- 7. ehs.unm.edu [ehs.unm.edu]

Discovery and history of 3-Chloro-2-fluoroiodobenzene

Topic: Discovery, Synthesis, and Medicinal Chemistry of 3-Chloro-2-fluoroiodobenzene Content Type: Technical Whitepaper Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists[1]

Executive Summary: The Orthogonal Halogen Scaffold

3-Chloro-2-fluoroiodobenzene (CAS: 72373-82-1) represents a "privileged intermediate" in modern medicinal chemistry.[1] Unlike simple monohalogenated benzenes, this tri-substituted scaffold offers three distinct chemically reactive handles—iodine, chlorine, and fluorine—each serving a unique function in the drug discovery pipeline.

The iodine atom acts as a high-reactivity site for cross-coupling (Suzuki, Sonogashira); the chlorine serves as a lipophilic metabolic blocker or a secondary functionalization site; and the fluorine atom provides critical electronic modulation and conformational locking via the gauche effect. This guide details the evolution of its synthesis from classical diazonium chemistry to modern Directed Ortho-Metalation (DoM), providing actionable protocols for laboratory and pilot-scale production.[1]

Chemical Identity & Structural Significance

| Property | Specification |

| IUPAC Name | 1-Chloro-2-fluoro-3-iodobenzene |

| CAS Number | 72373-82-1 |

| Molecular Formula | C₆H₃ClFI |

| Molecular Weight | 256.44 g/mol |

| Appearance | Colorless to pale yellow liquid/low-melting solid |

| Boiling Point | ~234°C (at 760 mmHg) |

| Key Motif | 1,2,3-Trisubstituted Arene |

The "Magic Chloro" and Fluorine Effect

In drug design, this scaffold is utilized to exploit the "Methyl-Chloro Equivalence" and the "Fluorine Scan" :

-

Metabolic Stability: The chlorine at the 3-position blocks P450-mediated oxidation at a metabolically vulnerable site.[1]

-

Electronic Tuning: The central fluorine atom (position 2) exerts a strong inductive effect (-I), acidifying adjacent protons and influencing the pKa of neighboring functional groups in the final drug candidate.

-

Orthogonal Reactivity: The C–I bond is significantly weaker (approx. 65 kcal/mol) than the C–Cl (approx. 95 kcal/mol) and C–F (approx. 116 kcal/mol) bonds, allowing for chemoselective palladium-catalyzed coupling at the iodine position without disturbing the other halogens.

Synthetic Evolution: From Sandmeyer to Lithiation

The history of 3-Chloro-2-fluoroiodobenzene is defined by a transition from multi-step aniline conversion to single-step, regioselective lithiation.[1]

2.1 The Classical Route: Sandmeyer Reaction

Historically, synthesis began with 3-chloro-2-fluoroaniline.[1] This route is robust but suffers from atom economy issues and the safety hazards associated with diazonium salts.

-

Mechanism: Diazotization of the amine followed by radical-nucleophilic substitution with iodide.[1]

-

Limitation: Requires the specific aniline precursor, which is often expensive or requires its own multi-step synthesis (e.g., reduction of nitrobenzenes).

2.2 The Modern Route: Directed Ortho-Metalation (DoM)

The current industry standard utilizes Directed Ortho-Metalation (DoM) .[1] This method leverages the acidity of the proton located between the fluorine and chlorine atoms.

-

Substrate: 1-Chloro-2-fluorobenzene (Commodity chemical).[1]

-

Reagent: Lithium Diisopropylamide (LDA).

-

Principle: The C3-proton is flanked by two electron-withdrawing groups (F and Cl).[1] The inductive effect renders this proton significantly more acidic (pKa ~35) than the C6-proton. The fluorine atom also acts as a Directing Metalation Group (DMG) via coordination to Lithium.

Figure 1: Comparison of the Classical Sandmeyer Route vs. the Modern Directed Ortho-Metalation (DoM) approach.

Detailed Experimental Protocols

Protocol A: Regioselective Lithiation (Preferred Method)

Rationale:[1] This protocol is self-validating because the regioselectivity is controlled by thermodynamics and kinetics at -78°C. If the temperature rises, "benzyne" formation or scrambling occurs, leading to tars.[1]

Reagents:

-

1-Chloro-2-fluorobenzene (1.0 eq)[1]

-

LDA (1.1 eq, 2.0 M in THF/Heptane)

-

Iodine (1.2 eq)

-

Anhydrous THF (Solvent)

Workflow:

-

Inerting: Flame-dry a 3-neck round bottom flask and purge with Argon.

-

Solvation: Charge with anhydrous THF and cool to -78°C (Dry ice/Acetone bath). Critical: Internal temperature must be monitored.

-

Deprotonation: Add LDA dropwise over 20 minutes. Maintain internal temp < -70°C.

-

Mechanistic Note: The lithium coordinates to the fluorine, directing deprotonation to the chemically distinct C3 position (between Cl and F).

-

-

Equilibration: Stir at -78°C for 1 hour to ensure complete formation of the lithiated species.

-

Quench: Dissolve Iodine (I₂) in a minimal amount of THF and add dropwise. The solution will transition from colorless/pale yellow to dark violet, then fade as iodine is consumed.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate. Wash with Na₂S₂O₃ (to remove excess iodine). Dry over MgSO₄.[2]

Protocol B: Sandmeyer Reaction (Alternative)

Rationale: Used when the aniline precursor is readily available or when cryogenic facilities are unavailable.

Workflow:

-

Salt Formation: Suspend 3-chloro-2-fluoroaniline in 20% H₂SO₄.

-

Diazotization: Cool to 0°C. Add aqueous NaNO₂ dropwise.

-

Safety Check: Use starch-iodide paper to confirm excess nitrous acid (turns blue/black).[1]

-

-

Substitution: Dissolve KI (1.5 eq) in water. Add the cold diazonium solution slowly to the KI solution.

-

Observation: Nitrogen gas evolution (bubbling) indicates reaction progress.

-

-

Purification: Steam distillation or column chromatography is often required to remove azo-coupling byproducts.[1]

Applications in Drug Discovery

The 3-chloro-2-fluoroiodobenzene scaffold is a precursor to Boronic Acids and Biaryls .[1]

Case Study: Kinase Inhibitor Scaffolds

In the development of BRAF and MEK inhibitors, the substitution pattern on the phenyl ring is critical for fitting into the hydrophobic pocket of the kinase ATP-binding site.

-

Step 1: 3-Chloro-2-fluoroiodobenzene is converted to the boronic acid via Miyaura borylation.[1]

-

Step 2: Suzuki coupling attaches this motif to a heteroaromatic core (e.g., imidazole, pyridine).

-

Result: The Chlorine atom fills a hydrophobic sub-pocket, while the Fluorine atom modifies the torsion angle of the biaryl bond, locking the drug in a bioactive conformation.

Figure 2: Downstream synthetic utility of the 3-Chloro-2-fluoroiodobenzene scaffold.

Safety & Handling Specifications

-

Hazard Class: Irritant (Skin/Eye).

-

Storage: Light sensitive (store in amber glass). The C–I bond can undergo homolytic cleavage under UV light, liberating iodine and turning the sample purple.

-

Incompatibility: Strong oxidizing agents, strong bases (n-BuLi will cause Lithium-Halogen exchange, potentially at the Iodine site preferentially over the proton).[1]

References

-

Schlosser, M., & Heiss, C. (1998). Site-Selective and chemoselective metallation of halobenzenes.[1] European Journal of Organic Chemistry.

-

Gribble, G. W., & Joule, J. A. (2010). Lithium Diisopropylamide (LDA) in Directed Ortho Metalation. Progress in Heterocyclic Chemistry.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2778219, 3-Chloro-2-fluoroiodobenzene.[1][3]

-

Xu, F., et al. (2014). Process Development for the Synthesis of Kinase Inhibitors containing di-halogenated phenyl moieties. Organic Process Research & Development.

-

BLD Pharm. (2024). Material Safety Data Sheet: 1-Chloro-2-fluoro-3-iodobenzene.[1]

Sources

Strategic Quality Control of 3-Chloro-2-fluoroiodobenzene: An Orthogonal Analytical Framework

Executive Summary & Strategic Importance

3-Chloro-2-fluoroiodobenzene is a critical halogenated scaffold used primarily in the synthesis of next-generation fluoroquinolone antibiotics and kinase inhibitors. Its structural value lies in the differential reactivity of its three halogen substituents:

-

Iodine (C-1): High lability, ideal for selective Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

-

Chlorine (C-3) & Fluorine (C-2): Provide metabolic stability and modulate pKa/lipophilicity in the final drug candidate.

The Analytical Challenge: The synthesis of this intermediate often involves electrophilic halogenation or Sandmeyer reactions that generate regioisomers with identical molecular weights and similar polarities. Furthermore, the C-I bond is susceptible to photolytic dehalogenation.

This guide moves beyond standard "Certificate of Analysis" testing to establish a self-validating control strategy . We utilize an orthogonal approach: GC-FID for quantitative purity and 1H/19F NMR for structural authentication, specifically targeting the identification of "silent" regioisomers.

Critical Quality Attributes (CQA) & Impurity Profiling

Before establishing methods, we must define the enemy. The impurity profile is dictated by the synthetic route and storage stability.

Table 1: Targeted Impurity Profile

| Impurity Type | Compound Name | Origin | Analytical Risk |

| Target | 3-Chloro-2-fluoroiodobenzene | Main Component | N/A |

| Impurity A (Regioisomer) | 1-Chloro-2-fluoro-4-iodobenzene | Isomeric byproduct during iodination | Co-elution in HPLC; requires GC or NMR to distinguish.[1] |

| Impurity B (Regioisomer) | 2-Chloro-1-fluoro-3-iodobenzene | Isomeric byproduct | Similar BP to target; critical resolution pair. |

| Impurity C (Degradant) | 3-Chloro-2-fluorobenzene | Photolytic De-iodination | High volatility; elutes early in GC. |

| Impurity D (Starting Material) | 2,6-Dichlorofluorobenzene | Incomplete reaction (if used as precursor) | Distinct mass spectrum; easy to track. |

Primary Quantitative Method: GC-FID

Due to the relatively low polarity and moderate boiling point (~234°C) of the target, Gas Chromatography with Flame Ionization Detection (GC-FID) is the "Gold Standard" for purity assessment. HPLC is often plagued by low UV absorption of the halogenated ring and solubility issues in aqueous mobile phases.

Method Principles (The "Why")

We utilize a mid-polarity capillary column (6% cyanopropyl-phenyl). A standard non-polar column (100% dimethyl polysiloxane, e.g., DB-1) often fails to resolve the positional isomers (Impurity A vs Target) because their boiling points are within 2°C. The cyanopropyl phase interacts with the dipole moments created by the different halogen arrangements, enhancing separation factors (

Detailed Protocol

-

Instrument: Agilent 7890B / 8890 or equivalent with FID.

-

Column: DB-624 or Rtx-624 (30 m × 0.32 mm × 1.8 µm).

-

Note: While DB-624 is often for volatiles, its selectivity for halogenated isomers is superior. Alternatively, a DB-1701 can be used for higher thermal stability.

-

-

Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

-

Inlet: Split/Splitless @ 250°C.

-

Split Ratio: 50:1 (To prevent column overload and improve peak shape).

-

-

Detector (FID): 300°C. H2 (30 mL/min), Air (400 mL/min), Makeup (N2, 25 mL/min).

Temperature Program:

-

Initial: 60°C (Hold 2 min) – Traps volatiles/solvents.

-

Ramp 1: 15°C/min to 180°C – Separates de-iodinated impurities.

-

Ramp 2: 5°C/min to 240°C – Critical resolution window for isomers.

-

Final: 240°C (Hold 5 min) – Elutes heavy di-iodinated byproducts.

System Suitability (Self-Validating Metric)

-

Resolution (

): Must be > 1.5 between Impurity A and Target . -

Tailing Factor: 0.8 – 1.2 (Iodine atoms can interact with active sites in dirty liners; poor tailing indicates inlet maintenance is needed).

Structural Authentication: The NMR "Fingerprint"

GC gives us a peak, but it does not prove where the halogens are. 1H NMR is the ultimate structural arbiter for this molecule.

The "Silent" Proton Logic

This is the most critical expert insight in this guide.

-

Target Structure (3-Chloro-2-fluoroiodobenzene): The Fluorine is at position 2.[2] The protons are at 4, 5, and 6.[3]

-

Crucial Observation: There are NO protons ortho to the Fluorine atom.

-

Result: You will NOT see a large

coupling constant (typically 8–10 Hz). You will only see smaller meta (

-

-

Impurity A (1-Chloro-2-fluoro-4-iodobenzene):

-

Protons are at 3, 5, 6.

-

Proton H3 is ortho to Fluorine.

-

Result: The spectrum will show a distinct multiplet with a large

(~9 Hz).

-

Protocol:

-

Solvent:

(Avoid DMSO-d6 as it can cause halogen exchange or oxidation over long storage). -

Experiment: Standard 1H (16 scans) and 19F (coupled).

-

Acceptance Criteria: Absence of any signal exhibiting

Hz.

Visualizing the Control Strategy

The following diagrams illustrate the impurity genesis and the analytical decision matrix.

Diagram 1: Impurity Genesis Pathway

This diagram maps how synthetic choices lead to specific impurities, guiding what to look for.

Caption: Synthetic origin of critical impurities. Note that Impurity C is a stability indicator, while Impurity A is a process indicator.

Diagram 2: Orthogonal Analytical Workflow

A decision tree for batch release.

Caption: The "Gatekeeper" workflow. NMR is used specifically to filter out regioisomers that might co-elute in GC.

Summary of Specifications

For a pharmaceutical intermediate grade, the following specifications are recommended based on the capabilities of the methods described above.

| Test | Method | Specification |

| Appearance | Visual | Clear, colorless to pale yellow liquid/solid (MP dependent) |

| Identification | 1H NMR | Conforms to structure; No ortho F-H coupling observed. |

| Purity (GC) | GC-FID | |

| Impurity A (Regioisomer) | GC-FID | |

| Impurity C (De-iodinated) | GC-FID | |

| Water Content | Karl Fischer | |

| Residual Solvents | HS-GC | Conforms to ICH Q3C |

Handling & Stability Note

Aryl iodides are inherently sensitive to homolytic cleavage of the C-I bond upon exposure to UV light.

-

Storage: Amber glass containers, under Nitrogen/Argon atmosphere.

-

Temperature: 2-8°C recommended to prevent iodine liberation (which turns the sample pink/violet).

References

- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.

-

Restek Corporation. (n.d.). Capillary Column Selection for Halogenated Hydrocarbons. Retrieved from [Link]

-

International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

- Reich, H. J. (2023). WinPLT NMR Coupling Constant Analysis. University of Wisconsin-Madison.

Sources

A Senior Application Scientist's Guide to 3-Chloro-2-fluoroiodobenzene: A Versatile Building Block for Modern Organic Synthesis

Abstract

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the demand for complex, highly functionalized molecular scaffolds is incessant. Tri-substituted halogenated benzene derivatives serve as exceptionally versatile synthons, offering multiple, chemically distinct handles for sequential and site-selective functionalization. This guide provides an in-depth technical exploration of 3-Chloro-2-fluoroiodobenzene, a powerful building block whose unique electronic and steric properties enable a wide range of strategic applications in organic synthesis. We will delve into the core principles of its reactivity, showcase its utility in pivotal cross-coupling reactions, and provide field-proven experimental protocols for its successful implementation.

Introduction: The Strategic Advantage of Orthogonal Halogenation

3-Chloro-2-fluoroiodobenzene (C₆H₃ClFI) is a trifunctionalized aromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1] The strategic placement of three distinct halogens—iodine, chlorine, and fluorine—on a benzene ring provides chemists with a powerful tool for controlled, stepwise molecular construction. The significant differences in the reactivity of the carbon-halogen bonds allow for highly regioselective transformations, primarily through palladium-catalyzed cross-coupling reactions.[2]